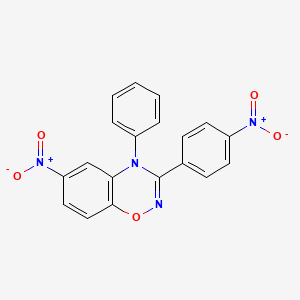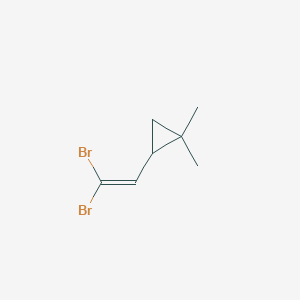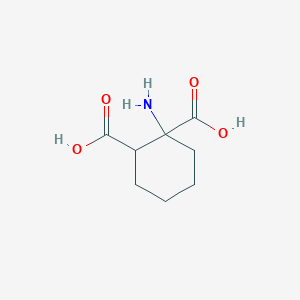
magnesium;2-methanidylpropan-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-methanidylpropan-2-ylbenzene is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 2-methanidylpropan-2-ylbenzene group, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;2-methanidylpropan-2-ylbenzene is typically synthesized by the reaction of magnesium metal with 2-methanidylpropan-2-ylbenzene bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-methanidylpropan-2-ylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Oxidation and Reduction: While it is primarily used in nucleophilic addition, it can also undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents that react with this compound to form alcohols.
Halides: Alkyl and aryl halides can react with this compound in substitution reactions.
Solvents: Anhydrous ether is the preferred solvent to prevent the decomposition of the Grignard reagent.
Major Products Formed
Alcohols: The reaction with carbonyl compounds typically yields primary, secondary, or tertiary alcohols.
New Carbon-Carbon Bonds: Substitution reactions with halides result in the formation of new carbon-carbon bonds.
Scientific Research Applications
Magnesium;2-methanidylpropan-2-ylbenzene has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound is used in the preparation of advanced materials with specific properties.
Biological Studies: It serves as a reagent in the modification of biomolecules for research purposes.
Industrial Chemistry: It is employed in the large-scale production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of magnesium;2-methanidylpropan-2-ylbenzene involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction.
Comparison with Similar Compounds
Similar Compounds
Magnesium;2-methyl-2-phenylpropyl chloride: Similar in structure but contains a chloride group.
Magnesium;2-methyl-2-phenylpropyl bromide: Similar but contains a bromide group.
Uniqueness
Magnesium;2-methanidylpropan-2-ylbenzene is unique due to its specific reactivity and selectivity in forming carbon-carbon bonds. Its ability to participate in a wide range of reactions makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
62218-17-1 |
|---|---|
Molecular Formula |
C20H26Mg |
Molecular Weight |
290.7 g/mol |
IUPAC Name |
magnesium;2-methanidylpropan-2-ylbenzene |
InChI |
InChI=1S/2C10H13.Mg/c2*1-10(2,3)9-7-5-4-6-8-9;/h2*4-8H,1H2,2-3H3;/q2*-1;+2 |
InChI Key |
RYORDDOTGWOCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate](/img/structure/B14563419.png)






![1-([1,1'-Biphenyl]-4-yl)-2-diazonioethen-1-olate](/img/structure/B14563451.png)
![N,N'-{[(Undec-10-enoyl)azanediyl]di(ethane-2,1-diyl)}di(undec-10-enamide)](/img/structure/B14563456.png)

![1-[3-(Benzyloxy)-2-chlorophenyl]-2-diazonioethen-1-olate](/img/structure/B14563465.png)



